molecular formula C24H23NO B12510899 N-Trityl-L-prolinal

N-Trityl-L-prolinal

Cat. No.: B12510899
M. Wt: 341.4 g/mol
InChI Key: BGWFJHBPHRTUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Triphenylmethyl)pyrrolidine-2-carbaldehyde is an organic compound that features a pyrrolidine ring substituted with a triphenylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(triphenylmethyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine derivatives with triphenylmethyl chloride under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of triphenylmethyl chloride to form the desired product. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-(triphenylmethyl)pyrrolidine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Triphenylmethyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(Triphenylmethyl)pyrrolidine-2-carboxylic acid.

    Reduction: 1-(Triphenylmethyl)pyrrolidine-2-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Triphenylmethyl)pyrrolidine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(triphenylmethyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triphenylmethyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carbaldehyde: Lacks the triphenylmethyl group, making it less sterically hindered and potentially more reactive.

    Triphenylmethylamine: Contains the triphenylmethyl group but lacks the aldehyde functionality, resulting in different reactivity and applications.

    Pyrrolidine-2-carboxylic acid: An oxidized form of the aldehyde, with different chemical properties and reactivity.

Uniqueness

1-(Triphenylmethyl)pyrrolidine-2-carbaldehyde is unique due to the presence of both the triphenylmethyl group and the aldehyde functionality. This combination imparts distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

1-tritylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2

InChI Key

BGWFJHBPHRTUOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.